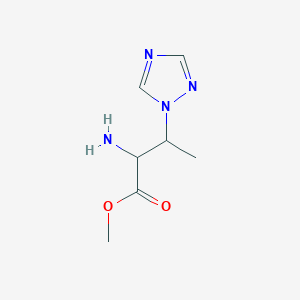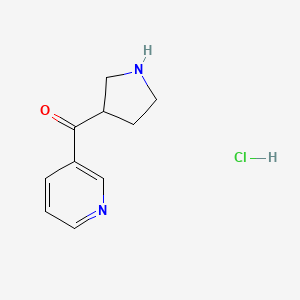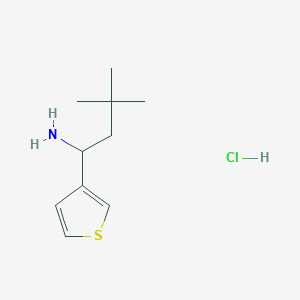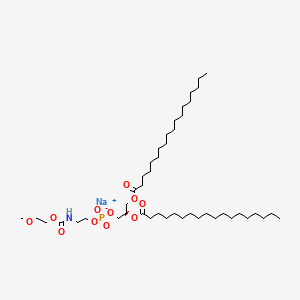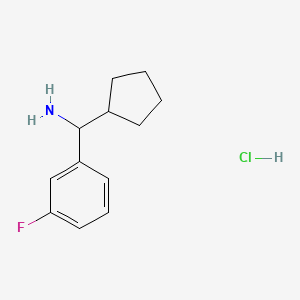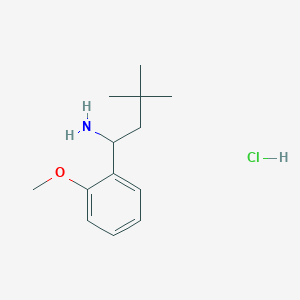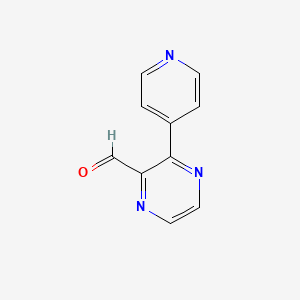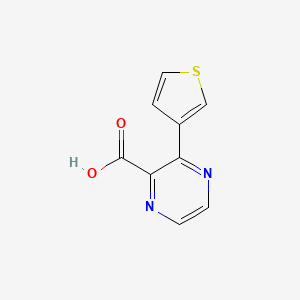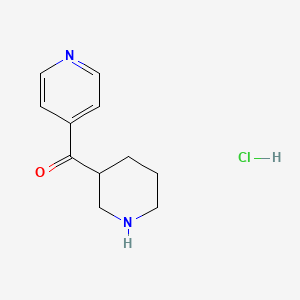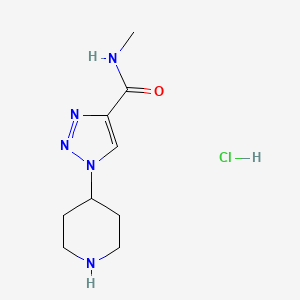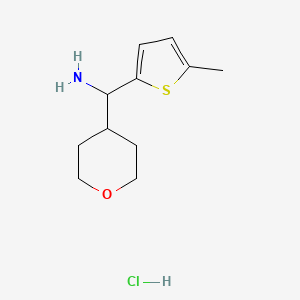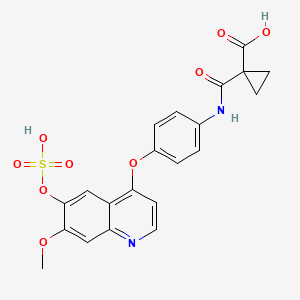![molecular formula C8H15N3OS B1433129 ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine CAS No. 1394682-47-3](/img/structure/B1433129.png)
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
Overview
Description
The compound “({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine” is a type of organic compound . It is part of a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases .
Synthesis Analysis
The synthesis of this compound could involve strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole . The synthesis of amines could also be relevant, involving reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopic techniques. The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Chemical Reactions Analysis
The chemical reactions involving this compound could be related to its amine group. Amines can undergo a variety of reactions, including nucleophilic substitution reactions with alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. Amines are often gases or liquids under standard conditions, and their properties can be influenced by factors such as hydrogen bonding and the electron-withdrawing effects of nitrogen .Scientific Research Applications
Heterocyclic Chemistry and Drug Synthesis
The compound , featuring a 1,3,4-oxadiazole ring, is part of a broader class of heterocyclic compounds known for their extensive application in drug synthesis. These compounds are characterized by a wide range of biological activities, making them valuable in the development of new therapeutic agents. The 1,3,4-oxadiazole nucleus, in particular, has been the subject of significant research due to its presence in numerous biologically active compounds. These include agents with antitumor, antifungal, antituberculous, antimalarial, and antibacterial properties. The synthesis methods for such compounds are diverse, including classical approaches like intramolecular dehydration of 1,2-diacylhydrazines and modern techniques such as microwave synthesis. The heterofunctionalization of the 1,3,4-oxadiazole ring allows for the creation of bio-promising hybrid structures, highlighting the importance of this scaffold in the biologically oriented synthesis of drugs (Karpenko, Panasenko, & Knysh, 2020).
Therapeutic Potency and Diversity
The therapeutic applications of 1,3,4-oxadiazole derivatives are vast, encompassing a range of medicinal chemistry fields. These compounds exhibit a plethora of pharmacological activities, such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems, enabling the elicitation of these bioactivities through numerous weak interactions. The exploration and development of 1,3,4-oxadiazole-based derivatives continue to be a significant area of interest for researchers aiming to develop more active and less toxic medicinal agents (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Antitubercular Activity
A noteworthy application of oxadiazole derivatives is in the treatment of tuberculosis. Modifications to the isoniazid structure, incorporating 1,3,4-oxadiazole moieties, have shown promising in vitro anti-tubercular activity against various strains of Mycobacterium tuberculosis. Some derivatives exhibit significant activity even against INH-resistant non-tuberculous mycobacteria, highlighting the potential of these compounds in the rational design of new antitubercular agents (Asif, 2014).
properties
IUPAC Name |
1-[3-(1-ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-4-13-6(2)8-10-7(5-9-3)12-11-8/h6,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPQUNEQKOZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C1=NOC(=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




